Technical Guide: Natural Sources and Isolation of Isorhamnetin 3-galactoside
Technical Guide: Natural Sources and Isolation of Isorhamnetin 3-galactoside
Executive Summary
Isorhamnetin 3-O-galactoside (often referred to as Cacticin or distinct from its glucoside isomer) is a bioactive flavonoid glycoside exhibiting significant antithrombotic, profibrinolytic, and anti-inflammatory properties.[1] Unlike its aglycone (isorhamnetin), the glycosylated form demonstrates enhanced bioavailability and stability in physiological systems.[1][2][3]
This guide details the technical workflow for the isolation of Isorhamnetin 3-O-galactoside from high-yield botanical sources. It prioritizes reproducibility and purity, contrasting traditional solvent extraction with modern Supercritical Fluid Extraction (SFE) protocols.
Part 1: Chemotaxonomy and Natural Sources
While isorhamnetin is ubiquitous in the plant kingdom (found in onions, almonds, and sea buckthorn), the specific 3-O-galactoside isomer is chemotaxonomically restricted.
| Botanical Source | Species | Tissue | Yield Potential | Notes |
| Prickly Pear | Opuntia ficus-indica | Cladodes/Flowers | High | Primary industrial source. Often co-occurs with isorhamnetin 3-glucoside and rutinoside. |
| Water Dropwort | Oenanthe javanica | Aerial parts | Moderate | Source of specific antithrombotic fractions. |
| Marigold | Tagetes erecta | Flowers | Moderate | Contains complex glycoside mixtures requiring rigorous separation. |
| Mugwort | Artemisia spp. | Leaves | Low | Often present as a minor constituent. |
Selection Strategy: For preparative isolation, Opuntia ficus-indica (Nopal) is the recommended biomass due to the high concentration of isorhamnetin glycosides relative to other flavonoids, simplifying the purification downstream.
Part 2: Extraction Methodologies
Two protocols are presented: a robust traditional method for standard laboratories and a Green Chemistry method (SFE) for high-purity/low-solvent requirements.
Protocol A: Traditional Ethanol Reflux (Standard)
Best for: Routine laboratory isolation where solvent recovery is available.
-
Pre-treatment: Dry Opuntia cladodes at 40°C and grind to a fine powder (40–60 mesh).
-
Solvent System: 80% Ethanol (v/v) in water.
-
Ratio: 1:15 (Solid:Solvent, w/v).
-
Extraction: Reflux at 80°C for 1.5 hours. Filter.
-
Re-extraction: Repeat step 4 with fresh solvent on the residue.
-
Concentration: Combine filtrates and evaporate under reduced pressure (Rotavapor) at 50°C to obtain the crude hydroalcoholic extract.
Protocol B: Supercritical Fluid Extraction (SFE) (Advanced)
Best for: High-value pharmaceutical applications requiring minimal solvent residue.
-
Equipment: SFE system (e.g., CO2 pump, modifier pump, back-pressure regulator).
-
Conditions:
-
Duration: 30 minutes dynamic extraction.
-
Mechanism: The polarity of supercritical CO2 is modified by the aqueous ethanol to specifically target the polar glycosides while leaving non-polar waxes and chlorophylls in the matrix or separating them in the first separator stage.
Part 3: Isolation and Purification Workflow
The crude extract contains a mixture of flavonoids (quercetin, kaempferol, isorhamnetin), sugars, and phenolic acids. The following workflow isolates the specific galactoside.
Step 1: Liquid-Liquid Partitioning
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Suspend crude extract in warm distilled water.
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Defatting: Partition with Petroleum Ether (3x) to remove lipids, chlorophyll, and waxes. Discard organic layer.
-
Aglycone Removal: Partition with Ethyl Acetate (3x). This removes free aglycones and less polar methoxylated flavonoids.
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Target Extraction: Partition the aqueous phase with n-Butanol (3x).
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Critical Checkpoint: Isorhamnetin 3-O-galactoside concentrates in the n-Butanol fraction due to the polarity of the sugar moiety.
-
Step 2: Chromatographic Separation
Stationary Phase 1: Polyamide Resin
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Loading: Dissolve n-Butanol fraction in minimal MeOH/H2O and load onto a pre-swollen Polyamide column.
-
Elution: Stepwise gradient of Ethanol/Water (0%
100%). -
Target Fraction: Elutes typically between 30-50% Ethanol. Monitor via TLC (Silica gel, Mobile phase: Ethyl Acetate:Formic Acid:Acetic Acid:Water, 100:11:11:26).
Stationary Phase 2: Sephadex LH-20
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Purpose: Separation based on molecular size and hydrogen bonding capabilities.
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Eluent: 100% Methanol or MeOH:H2O (80:20).
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Mechanism: Sephadex LH-20 effectively separates the 3-O-galactoside from the 3-O-glucoside and 3-O-rutinoside isomers, which often co-elute on silica or polyamide.
Visualization of Workflow
Figure 1: Step-by-step isolation workflow from biomass to purified compound.[1][6][7]
Part 4: Structural Characterization & Validation
Distinguishing Isorhamnetin 3-O-galactoside from its isomer Isorhamnetin 3-O-glucoside is the critical quality control step. Both have the same molecular weight (
Mass Spectrometry (LC-MS/MS)[8]
-
Precursor Ion:
477.1 (Negative mode). -
Fragment Ions:
- 315 (Aglycone, Isorhamnetin radical).
- 300 (Demethylated radical).
-
Loss of 162 Da indicates a hexose sugar (could be Glc or Gal).
Nuclear Magnetic Resonance (NMR)
The definitive identification relies on Carbon-13 (
Table 1: Diagnostic NMR Data (DMSO-d6)
| Position |
Note: Chemical shifts may vary slightly (
References
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Antithrombotic Activity & Identification: Ku, S. K., et al. "Antithrombotic and profibrinolytic activities of isorhamnetin-3-O-galactoside and hyperoside." Food and Chemical Toxicology, 2013.[8]
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Extraction Optimization (Opuntia): Santos-Zea, L., et al. "Extraction of isorhamnetin conjugates from Opuntia ficus-indica (L.) Mill using supercritical fluids." The Journal of Supercritical Fluids, 2011.
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Isolation Protocol & Bioactivity: Antunes-Ricardo, M., et al. "Topical anti-inflammatory effects of isorhamnetin glycosides isolated from Opuntia ficus-indica." BioMed Research International, 2015.[9]
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Chemical Structure Validation (PubChem): "Isorhamnetin 3-galactoside - Compound Summary." National Center for Biotechnology Information.
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- 6. Isorhamnetin 3-galactoside-7-rhamnoside | C28H32O16 | CID 44259338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isorhamnetin: A Nematocidal Flavonoid from Prosopis laevigata Leaves Against Haemonchus contortus Eggs and Larvae | MDPI [mdpi.com]
- 8. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
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